Hexadec-8-enal
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Overview
Description
Hexadec-8-enal is an organic compound with the molecular formula C16H30O. It is an unsaturated aldehyde, characterized by the presence of a double bond at the 8th position in its 16-carbon chain. This compound is known for its role in various chemical and biological processes, including its use as a pheromone in certain insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-8-enal can be synthesized through several methods. One common approach involves the oxidation of hexadec-8-enol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 1-hexadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-hexadecene in the presence of a catalyst, typically a rhodium complex, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
Hexadec-8-enal undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, such as amines or thiols, to form various adducts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Amines, thiols
Major Products Formed
Oxidation: Hexadec-8-enoic acid
Reduction: Hexadec-8-enol
Addition: Various Michael adducts
Scientific Research Applications
Hexadec-8-enal has a wide range of applications in scientific research:
Mechanism of Action
Hexadec-8-enal exerts its effects primarily through its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as mating attraction . The compound’s unsaturated aldehyde structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Hexadec-8-enal can be compared with other similar compounds, such as:
Hexadec-9-enal: Another unsaturated aldehyde with a double bond at the 9th position.
Hexadec-11-enal: This compound has a double bond at the 11th position and is a component of the sex pheromone of certain moth species.
Uniqueness
This compound is unique due to its specific double bond position, which influences its reactivity and biological activity. This positional isomerism allows it to interact differently with molecular targets compared to its analogs .
List of Similar Compounds
- Hexadec-9-enal
- Hexadec-11-enal
Properties
CAS No. |
76261-03-5 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadec-8-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h8-9,16H,2-7,10-15H2,1H3 |
InChI Key |
CDLTZHMYSOPNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCC=O |
Origin of Product |
United States |
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